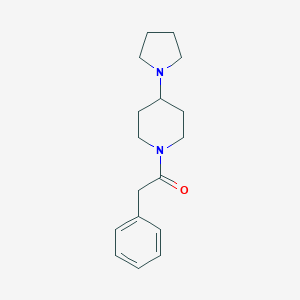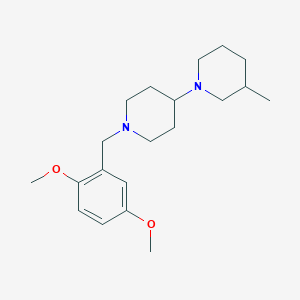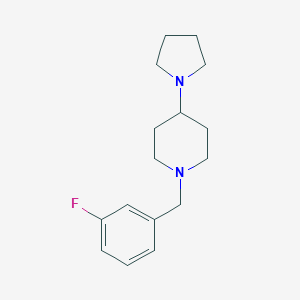![molecular formula C21H27FN4 B247050 1-(2-Fluorophenyl)-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247050.png)
1-(2-Fluorophenyl)-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluorophenyl)-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has been found to exhibit a range of biological activities.
Wirkmechanismus
The exact mechanism of action of 1-(2-Fluorophenyl)-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine is not fully understood. However, it has been suggested that this compound acts as a modulator of various neurotransmitter systems, including dopamine, serotonin, and glutamate. It may also interact with various receptors, including the 5-HT1A and D2 receptors.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-Fluorophenyl)-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine exhibits a range of biochemical and physiological effects. It has been found to increase the levels of various neurotransmitters, including dopamine, serotonin, and acetylcholine. It has also been shown to modulate the activity of various enzymes, including acetylcholinesterase and monoamine oxidase.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Fluorophenyl)-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine offers several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It exhibits a range of biological activities, which makes it a useful tool for studying various biological processes. However, it also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-Fluorophenyl)-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine. Further studies are needed to fully understand its mechanism of action and its potential applications in the treatment of various neurological disorders. It may also be useful to study the structure-activity relationship of this compound to develop more potent and selective derivatives. Additionally, studies on the pharmacokinetics and pharmacodynamics of this compound may help to optimize its use in scientific research.
Synthesemethoden
The synthesis of 1-(2-Fluorophenyl)-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine involves the reaction of 1-(2-Fluorophenyl)piperazine with 1-(pyridin-3-ylmethyl)piperidin-4-amine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the final product is obtained after purification and characterization.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluorophenyl)-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antipsychotic effects. It has also been studied for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Produktname |
1-(2-Fluorophenyl)-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine |
|---|---|
Molekularformel |
C21H27FN4 |
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
1-(2-fluorophenyl)-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine |
InChI |
InChI=1S/C21H27FN4/c22-20-5-1-2-6-21(20)26-14-12-25(13-15-26)19-7-10-24(11-8-19)17-18-4-3-9-23-16-18/h1-6,9,16,19H,7-8,10-15,17H2 |
InChI-Schlüssel |
ZIDOSMUIQAERAG-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3F)CC4=CN=CC=C4 |
Kanonische SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3F)CC4=CN=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(4-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone](/img/structure/B246977.png)
![1-(2-Fluorophenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine](/img/structure/B246980.png)
![2-Phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone](/img/structure/B246982.png)



